N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-phenoxyacetamide is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic heterocyclic compound that has been extensively studied for its diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-phenoxyacetamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the presence of dimethylformamide as a solvent . Industrial production methods may involve the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to optimize yield and efficiency .
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-phenoxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include FeCl3 for aerobic oxidation , and sodium dithionate for reduction . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzoxazolyl derivatives, while reduction reactions may produce aminophenol derivatives .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-phenoxyacetamide has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of larger bioactive structures . In biology and medicine, it has been studied for its antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes such as cathepsin S, which is involved in various cellular processes . The compound’s aromaticity and heterocyclic structure allow it to interact with biological molecules, leading to its diverse biological activities .
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-phenoxyacetamide can be compared with other benzoxazole derivatives, such as 2-phenyl benzoxazole sulfonamide and 2-piperidine-benzoxazole sulfonamides . These compounds share similar structural features but may differ in their biological activities and applications. For example, 2-phenyl benzoxazole sulfonamide has shown potential as an antitubercular agent, while 2-piperidine-benzoxazole sulfonamides have been studied for their antimicrobial properties
Properties
Molecular Formula |
C22H18N2O4 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H18N2O4/c1-14-11-15(23-20(25)13-27-16-7-3-2-4-8-16)12-17(21(14)26)22-24-18-9-5-6-10-19(18)28-22/h2-12,26H,13H2,1H3,(H,23,25) |
InChI Key |
MJBKJNRAIUDNEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.